molecular formula C15H24ClNO2 B1443168 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride CAS No. 1315368-62-7

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Cat. No. B1443168
M. Wt: 285.81 g/mol
InChI Key: ZXKIIIGJWAHGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (2PPCH) is a cyclic amine that has been studied for its potential applications in scientific research. It is a derivative of the phenoxycyclohexylamine family and is structurally similar to other compounds such as phenoxybenzamine and cyclopentamine.

Scientific Research Applications

  • Analytical Chemistry Applications :

    • The use of 2,4-dinitrofluorobenzene, which reacts easily with free amino groups including those in cyclohexane-based compounds, has been widely applied in protein analysis and amino acid determination (Dubin, 2003).
  • Catalysis and Organic Synthesis :

    • The transformation of chlorophenols into cyclohexane using a Pd-Rh catalyst, highlighting the utility of cyclohexane derivatives in complex organic transformations (Bovkun, Sasson & Blum, 2005).
    • Applications in biomimetic oxidation studies, where cyclohexane derivatives are used for alkane functionalization in aqueous solutions, emulating the action of the methane monooxygenase enzyme (Neimann et al., 1999).
  • Materials Science :

    • The preparation and evaluation of mechano-electrical properties and chemical resistance of epoxy laminates using derivatives of cyclohexane, demonstrating the material's applicability in advanced composite materials (Kagathara & Parsania, 2001).
  • Medicinal Chemistry :

    • Synthesis of various bioactive molecules, including dihydroquinoxaline derivatives, through the amination of cyclohexane-based compounds, demonstrating their role in the development of pharmaceuticals (Huang et al., 2019).

properties

IUPAC Name

2-(4-propoxyphenoxy)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-11-17-12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)16;/h7-10,14-15H,2-6,11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIIIGJWAHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CCCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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